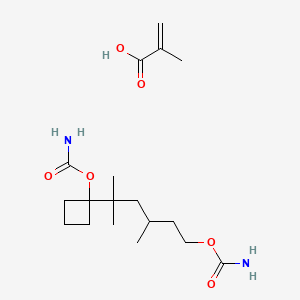
Sodium 2-aminobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-aminobutanoate, also known as the sodium salt of 2-aminobutyric acid, is an organic compound with the molecular formula C4H8NNaO2. It is a derivative of butanoic acid, where an amino group is attached to the second carbon atom, and the carboxyl group is neutralized by sodium.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of sodium 2-aminobutanoate typically involves the neutralization of 2-aminobutyric acid with sodium hydroxide. The reaction can be represented as follows:
C4H9NO2 + NaOH → C4H8NNaO2 + H2O
This reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure complete neutralization.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or enzymes to selectively hydrolyze racemic mixtures of N-protected 2-aminobutyric acid. For instance, acylase enzymes derived from microorganisms such as Thermococcus litoralis or Aspergillus melleus can be used to achieve high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-aminobutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo compounds.
Reduction: The carboxylate group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of 2-oxobutanoate.
Reduction: Formation of 2-aminobutanol.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Sodium 2-aminobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its role in metabolic pathways, particularly in the synthesis of amino acids.
Medicine: Investigated for its potential use in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the production of biodegradable polymers and as a precursor in the synthesis of pharmaceuticals .
Mécanisme D'action
The mechanism of action of sodium 2-aminobutanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. It may also influence neurotransmitter pathways by mimicking the structure of naturally occurring amino acids, thereby modulating neuronal activity .
Comparaison Avec Des Composés Similaires
Sodium 2-aminopropanoate (Sodium Alaninate): Similar structure but with one less carbon atom.
Sodium 2-aminopentanoate (Sodium Valinate): Similar structure but with one additional carbon atom.
Comparison:
Propriétés
Numéro CAS |
62518-41-6 |
|---|---|
Formule moléculaire |
C4H8NNaO2 |
Poids moléculaire |
125.10 g/mol |
Nom IUPAC |
sodium;2-aminobutanoate |
InChI |
InChI=1S/C4H9NO2.Na/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);/q;+1/p-1 |
Clé InChI |
LICGWYKNWGUAPD-UHFFFAOYSA-M |
SMILES canonique |
CCC(C(=O)[O-])N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


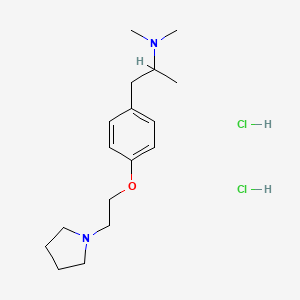
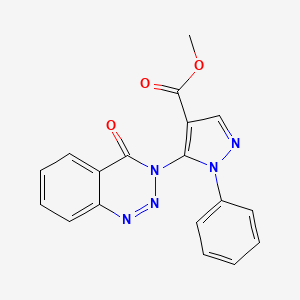

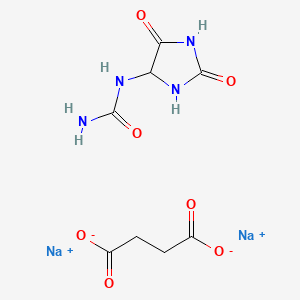

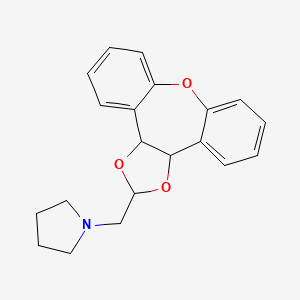
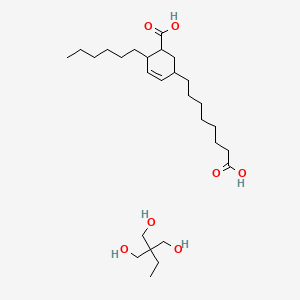
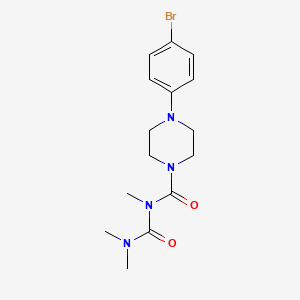
![N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide](/img/structure/B12765172.png)

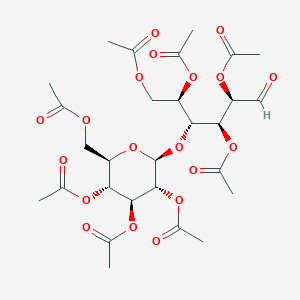
![2-[1-(2-methoxyphenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;trihydrochloride](/img/structure/B12765182.png)
